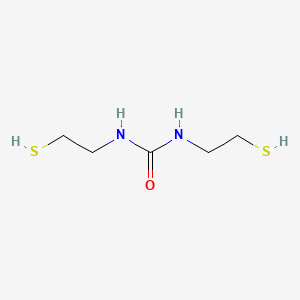
2-Methyl-3,5-diphenylisoxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3,5-diphenylisoxazolidine is a heterocyclic organic compound belonging to the isoxazolidine family. Isoxazolidines are five-membered rings containing both nitrogen and oxygen atoms. This particular compound is characterized by the presence of two phenyl groups and a methyl group attached to the isoxazolidine ring, making it a significant molecule in various chemical and biological research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3,5-diphenylisoxazolidine typically involves a 1,3-dipolar cycloaddition reaction. This reaction occurs between a nitrone and an olefin. For instance, the reaction of C, N-diarylnitrones with 3,5-dimethylacryloylpyrazole olefin using a nickel (II) catalyst can yield the desired isoxazolidine with high regioselectivity and yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-3,5-diphenylisoxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups like halides or amines.
Applications De Recherche Scientifique
2-Methyl-3,5-diphenylisoxazolidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological systems.
Mécanisme D'action
The mechanism of action of 2-Methyl-3,5-diphenylisoxazolidine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
- 2-Methyl-3,5-diphenylisoxazole
- 2-Methyl-3,5-diphenylpyrazolidine
- 2-Methyl-3,5-diphenylthiazolidine
Comparison: Compared to these similar compounds, 2-Methyl-3,5-diphenylisoxazolidine is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
69502-76-7 |
|---|---|
Formule moléculaire |
C16H17NO |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
2-methyl-3,5-diphenyl-1,2-oxazolidine |
InChI |
InChI=1S/C16H17NO/c1-17-15(13-8-4-2-5-9-13)12-16(18-17)14-10-6-3-7-11-14/h2-11,15-16H,12H2,1H3 |
Clé InChI |
SDUNOOIPTLCXBI-UHFFFAOYSA-N |
SMILES canonique |
CN1C(CC(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


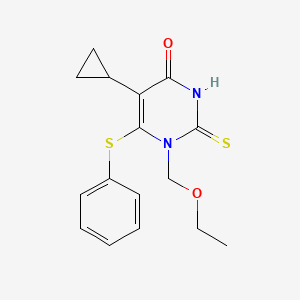
![2h-Thiocino[4,5-d]isoxazole](/img/structure/B12916700.png)
![3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12916701.png)
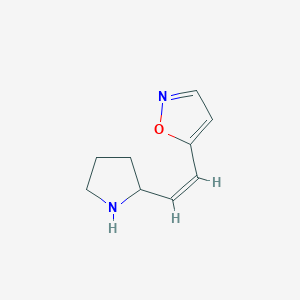
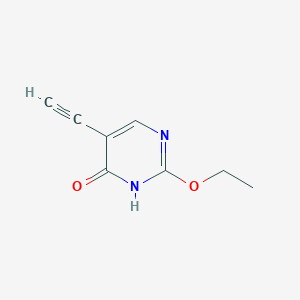
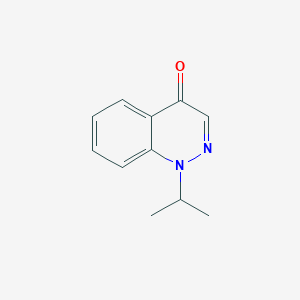
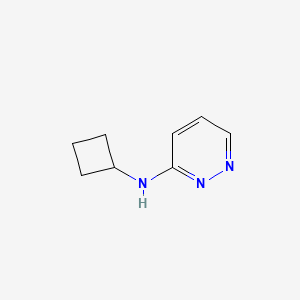
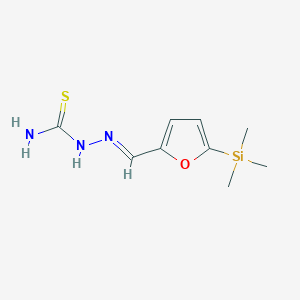

![Ethyl (8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12916749.png)
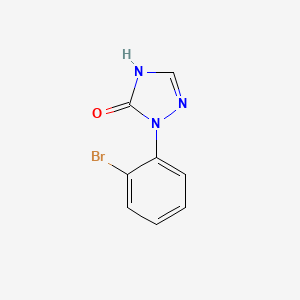
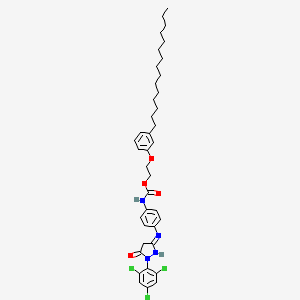
![5-({[(2-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12916774.png)
